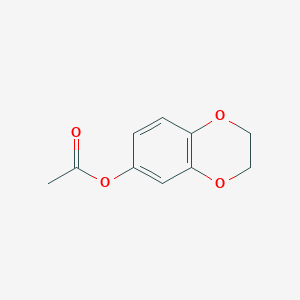

2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFRIRUMGMOOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Conditions

Acetic anhydride serves as the primary acetylating agent due to its reactivity and cost-effectiveness. The reaction is conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid and drive the reaction to completion. Solvents like dichloromethane or toluene are employed to maintain homogeneity, with reactions typically proceeding at room temperature or under mild reflux (40–60°C).

Example Procedure :

A mixture of 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equiv) and acetic anhydride (1.2 equiv) in anhydrous dichloromethane is stirred with pyridine (1.5 equiv) at 25°C for 12 hours. The product is isolated via aqueous workup, yielding this compound with >85% purity.

Industrial-Scale Production

Industrial methods optimize for yield and safety by employing continuous flow reactors. These systems enhance heat transfer and reduce reaction times compared to batch processes. Automated quenching and purification steps further ensure consistency in large-scale synthesis.

Alternative Synthetic Pathways

Enzymatic Acetylation

Emerging approaches explore lipase-catalyzed acetylation under mild conditions. For example, immobilized Candida antarctica lipase B (CAL-B) in acetonitrile selectively acetylates the 6-hydroxy group, offering an eco-friendly alternative to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates acetylation, reducing reaction times from hours to minutes. A mixture of 2,3-dihydro-1,4-benzodioxin-6-ol, acetic anhydride, and a catalytic amount of DMAP under microwave irradiation (100°C, 10 minutes) achieves near-quantitative conversion.

Reaction Optimization and Challenges

Byproduct Mitigation

Over-acetylation or ring-opening side reactions are minimized by controlling stoichiometry and temperature. Excess acetic anhydride (>1.2 equiv) risks diacetylation, while temperatures exceeding 80°C promote decomposition.

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) or recrystallization from ethanol/water mixtures are standard for isolating the acetate. Purity is confirmed via HPLC (>98%) and NMR spectroscopy.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Acetylation | Pyridine, CH₂Cl₂, 25°C, 12 h | 78 | 85 | Moderate |

| Continuous Flow | Ac₂O, 60°C, 1 h | 92 | 95 | High |

| Enzymatic | CAL-B, ACN, 30°C, 24 h | 65 | 90 | Low |

| Microwave | DMAP, 100°C, 10 min | 95 | 97 | Moderate |

Mechanistic Insights

The acetylation proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by base-mediated deprotonation. Transition state stabilization is achieved through hydrogen bonding with the base, as illustrated below:

Isotopic labeling studies confirm retention of configuration at the 6-position, indicating an S<sub>N</sub>2-like pathway .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its enzyme inhibitory properties , particularly against enzymes relevant to conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl acetate exhibit significant activity against:

- Alpha-glucosidase : An enzyme involved in carbohydrate metabolism, inhibition of which can help manage blood sugar levels in diabetic patients.

- Acetylcholinesterase : Inhibition is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Study: Synthesis and Screening of Sulfonamides

A study synthesized various sulfonamides derived from this compound and screened them for their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results indicated that some compounds displayed moderate to strong inhibitory activities, suggesting their potential as therapeutic agents for T2DM and AD .

| Compound | Target Enzyme | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Alpha-glucosidase | 25 | Moderate |

| Compound B | Acetylcholinesterase | 15 | Strong |

| Compound C | Alpha-glucosidase | 30 | Moderate |

Antibacterial Activity

The antibacterial potential of 2,3-dihydro-1,4-benzodioxin derivatives has also been investigated. Compounds synthesized from this framework have shown activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study focusing on the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, researchers evaluated the antibacterial activity against several bacterial strains. The findings revealed that certain derivatives exhibited promising antibacterial effects, indicating their potential as therapeutic agents for inflammatory ailments .

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12 | Moderate |

| Escherichia coli | 15 | Strong |

| Pseudomonas aeruginosa | 10 | Weak |

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory response. Compounds derived from this compound have been evaluated for their ability to inhibit lipoxygenase activity.

Research Findings

The synthesized sulfonamides were subjected to lipoxygenase inhibition studies. Results indicated that some compounds demonstrated moderate inhibitory effects on lipoxygenase, suggesting their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkylated derivatives (e.g., 5c, 5e) exhibit moderate lipoxygenase inhibition (IC50 ≈ 85–90 mM) but lack antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa . In contrast, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a–i) show biofilm inhibitory activity against Escherichia coli and Bacillus subtilis, with compounds 5e and 5f being particularly effective .

Key Data:

| Compound | Activity | IC50/Potency | Reference |

|---|---|---|---|

| 5c | Lipoxygenase inhibition | 85.79 ± 0.48 mM | |

| 5e | Lipoxygenase inhibition | 89.32 ± 0.34 mM | |

| 5e , 5f | Biofilm inhibition (E. coli/B. subtilis) | Significant at 10 µg/mL |

Thiazolyl Methanones

Derivatives such as (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) are synthesized via bromo-ethanone intermediates and serve as CDK9 inhibitors. These compounds demonstrate selectivity in kinase inhibition, with yields up to 18% using General Method B .

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid shows anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays, highlighting the role of the carboxylic acid group in enhancing target engagement .

Acetamide and Guanidine Derivatives

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide and D4476 (an imidazole derivative) are noted for immunomodulatory effects, including Th2/Treg cell inhibition and anti-tubercular activity .

Anti-Inflammatory Activity

Antimicrobial Activity

Kinase Inhibition

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro (-NO2) and sulfonyl (-SO2) groups enhance biofilm and kinase inhibition .

- Hydrophobic Substituents : Alkyl/aralkyl chains (e.g., 3-phenylpropyl in 5c ) improve lipoxygenase binding .

- Scaffold Hopping : The benzodioxin core enables scaffold hopping in PD-1/PD-L1 inhibitors, as shown by EGNN model predictions .

Biological Activity

2,3-Dihydro-1,4-benzodioxin-6-yl acetate is a significant organic compound characterized by its unique benzodioxin structure and an acetate functional group. Its molecular formula is C₉H₈O₄, and it has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit key enzymes involved in metabolic disorders. Research indicates that derivatives of this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase .

Key Findings:

- α-Glucosidase Inhibition : Compounds derived from this compound have shown potent inhibition against α-glucosidase with IC₅₀ values ranging from 0.68 to 0.85 µM. This activity is particularly relevant for managing diabetes by slowing carbohydrate digestion and absorption .

- Acetylcholinesterase Inhibition : The compound also demonstrates potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound derivatives. Notably, compounds such as IIa and IIc exhibited minimal toxicity towards normal cell lines (IC₅₀ > 150 µM), while demonstrating significant anticancer activity against various cancer cell lines (IC₅₀ values between 26 and 65 µM) .

Table: Cytotoxicity Results

| Compound | Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|---|

| IIa | Hek293t | >150 | Safe |

| IIc | Cancer Cells | 26 - 65 | Anticancer |

The mechanism by which this compound exerts its biological effects is primarily through molecular interactions with target enzymes. Molecular docking studies have confirmed strong binding affinities with the active sites of α-glucosidase and acetylcholinesterase, suggesting that structural modifications could enhance efficacy .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Diabetes Management : A study demonstrated that treatment with a derivative of this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses .

- Anticancer Properties : Another investigation focused on the anticancer efficacy of derivatives against multiple cancer cell lines, showing promising results that warrant further exploration in clinical settings .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzodioxole | Hydroxyl group instead of acetate | Antioxidant properties |

| 1,4-Dihydroxybenzodioxole | Additional hydroxyl groups | Enhanced enzyme inhibition |

| Benzodioxane | Lacks the acetyl group | General use in organic synthesis |

| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl) sulfonamide | Contains sulfonamide functionality | Antimicrobial activity |

The unique combination of the benzodioxin structure with an acetate group positions it as a valuable candidate in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,3-Dihydro-1,4-benzodioxin-6-yl acetate derivatives?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can react with acyl chlorides or sulfonyl chlorides under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base . Optimization of reaction time (3–4 hours at room temperature) and solvent choice (e.g., N,N-dimethylformamide with LiH catalysis) improves yield and purity. Monitoring via TLC and purification via column chromatography are recommended .

Q. Which analytical techniques are critical for structural confirmation of benzodioxin derivatives?

- Methodological Answer : Multimodal spectral analysis is essential:

- IR spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- ¹H NMR confirms substitution patterns (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm and methylene protons at δ 4.2–4.4 ppm) .

- EIMS provides molecular ion peaks and fragmentation patterns for molecular weight validation . CHN elemental analysis further supports purity .

Advanced Research Questions

Q. How can researchers design assays to evaluate the enzyme inhibitory potential of benzodioxin derivatives?

- Methodological Answer : Use enzyme-specific kinetic assays. For example:

- Lipoxygenase inhibition : Monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid as substrate .

- α-Glucosidase inhibition : Measure p-nitrophenol release from pNPG at 405 nm .

- Include positive controls (e.g., quercetin for lipoxygenase, acarbose for α-glucosidase) and calculate IC₅₀ values via dose-response curves .

Q. How should contradictory bioactivity data between structurally similar derivatives be resolved?

- Methodological Answer : Perform mechanistic studies to identify structure-activity relationships (SAR):

- Compare electronic effects (e.g., electron-withdrawing vs. donating substituents) using Hammett plots.

- Conduct molecular docking to assess binding affinity variations (e.g., sulfonamide derivatives interacting with enzyme active sites) .

- Validate hypotheses via synthesis of targeted analogs (e.g., replacing aryl halides with alkyl groups to test steric effects) .

Q. What strategies enable functionalization of the benzodioxin core for targeted biological applications?

- Methodological Answer : Key approaches include:

- Boronic acid coupling : Introduce boronic acid groups (e.g., 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid) for Suzuki-Miyaura cross-coupling to aryl halides .

- Carboxylic acid derivatization : Convert 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) to amides or esters for enhanced solubility or targeting .

- Amination : React primary amines with sulfonyl chlorides to create sulfonamide-linked pharmacophores .

Q. What crystallographic considerations are critical for analyzing benzodioxin derivatives?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., methanol/water mixtures). Key parameters:

- Space group determination : Monoclinic systems (e.g., P2₁/c) are common for dihydrobenzodioxins .

- Hydrogen bonding : Analyze O–H···O or N–H···O interactions stabilizing molecular conformation .

- Compare torsion angles with computational models (e.g., DFT) to validate structural rigidity .

Safety and Best Practices

Q. What safety protocols are essential when handling benzodioxin derivatives in the laboratory?

- Methodological Answer : Follow hazard-specific guidelines:

- Inhalation exposure : Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin contact : Wash immediately with soap/water; avoid solvents that enhance dermal absorption .

- Waste disposal : Neutralize reactive intermediates (e.g., quench sulfonyl chlorides with ice-cold NaHCO₃) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.